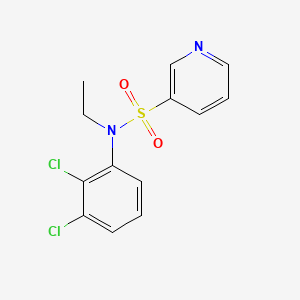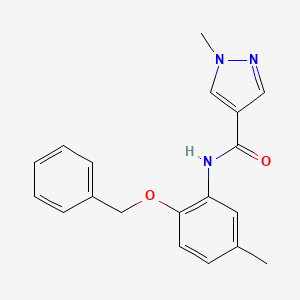![molecular formula C14H11F2N3O2S B6626196 2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6626196.png)
2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one is a small molecule inhibitor that has been studied for its potential use in treating various diseases. The compound has shown promising results in scientific research, particularly in the fields of oncology and neurology.
Mechanism of Action
The mechanism of action of 2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one involves the inhibition of a specific protein kinase known as cyclin-dependent kinase 4/6 (CDK4/6). CDK4/6 plays a critical role in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK4/6, the compound can slow down cell division and promote cell death in cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to have a selective inhibitory effect on CDK4/6, with little to no effect on other kinases. This selectivity is important for minimizing potential side effects and improving the overall safety profile of the compound. In addition, the compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of using this compound in lab experiments is its selectivity for CDK4/6, which allows for specific targeting of cancer cells. However, one limitation is that the compound may not be effective in all types of cancer, as some cancers may not overexpress CDK4/6. Additionally, the compound may have limited efficacy when used as a single agent and may need to be used in combination with other therapies.
Future Directions
There are several potential future directions for research involving 2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one. One direction is to further investigate its potential use in treating other types of cancer, such as pancreatic cancer and melanoma. Another direction is to explore its potential use in combination with other therapies, such as immunotherapy or chemotherapy. Additionally, research could focus on identifying biomarkers that could help predict which patients are most likely to respond to treatment with this compound. Finally, research could focus on developing more potent and selective CDK4/6 inhibitors based on the structure of this compound.
Synthesis Methods
The synthesis of 2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one involves several steps, including the reaction of 2-chloro-5-methylpyrimidine with 2,2-difluoroethanol, the addition of 2-bromo-5-chloropyridine, and the reaction with potassium carbonate. The final product is obtained through purification by column chromatography.
Scientific Research Applications
The compound has been studied for its potential use in treating various diseases, including cancer and neurological disorders. In oncology, the compound has shown promising results as a potential therapy for non-small cell lung cancer and breast cancer. In neurology, the compound has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2S/c1-7-6-22-14-11(7)13(20)18-12(19-14)9-3-2-8(4-17-9)21-5-10(15)16/h2-4,6,10H,5H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLRYRXOMQMWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC(=N2)C3=NC=C(C=C3)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6626123.png)
![Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)

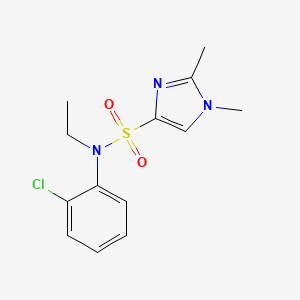
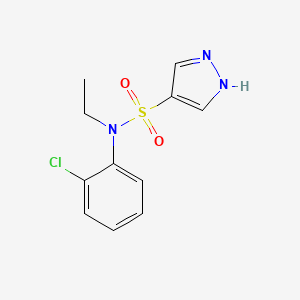
![1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide](/img/structure/B6626147.png)
![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide](/img/structure/B6626156.png)
![N,N-dimethyl-4-[(5-propyl-1H-pyrazol-3-yl)sulfamoyl]benzamide](/img/structure/B6626157.png)
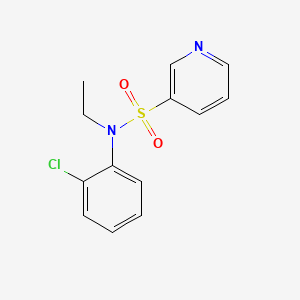
![N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626164.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-2,2-dimethylpropane-1-sulfonamide](/img/structure/B6626178.png)
![1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene](/img/structure/B6626202.png)
